3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol
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Overview
Description
3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol, also known as tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system.
Mechanism of Action
Target of Action
Compounds containing a 3-azabicyclo[310]hexane moiety are known to act on various biological targets . They have been actively used in drug design, indicating their potential for interacting with a wide range of biological targets .
Biochemical Pathways
Given that 3-azabicyclo[310]hexane derivatives are often present in molecules capable of acting on various biological targets , it can be inferred that this compound may influence a variety of biochemical pathways.
Biochemical Analysis
Biochemical Properties
3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules . It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it can act as a substrate for certain enzymes, leading to the formation of new chemical bonds . The interactions between this compound and biomolecules are primarily based on its ability to form stable intermediates, which are crucial for the progression of biochemical reactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can impact cell signaling by interacting with key signaling molecules, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, leading to alterations in cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol typically involves the cyclopropanation of internal alkenes with N-tosylhydrazones using a palladium catalyst. This method provides high yields and diastereoselectivities . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups, which can be further utilized in various synthetic applications .
Scientific Research Applications
3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure but differ in functional groups and substituents.
tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: This is a closely related compound with slight variations in its chemical structure.
Uniqueness
3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol is unique due to its specific combination of a bicyclic structure with a nitrogen atom and a hydroxyl group. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h8,13H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWDGFQQIGGAPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161152-76-7 |
Source
|
Record name | 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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